1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound notable for its unique structure and potential applications in various fields of chemistry and biology. The compound's molecular formula is C10H8F5N2S, indicating the presence of difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine functional group. Such structural characteristics render it of significant interest in synthetic organic chemistry and medicinal chemistry.
This compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It is often referenced in scientific literature and chemical databases such as PubChem and BenchChem, where it is cataloged for research purposes.
1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine belongs to the class of hydrazines, which are characterized by the presence of the hydrazine functional group (–NH–NH–). Its specific classification can be further understood through its chemical structure, which includes fluorinated groups that enhance its reactivity and potential applications.
The synthesis of 1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions.
Technical Details:
The molecular structure of 1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be represented using various notations:
C(C1=CC(=C(C=C1)SC(F)(F)F)C(F)(F)F)N=N
This structure indicates a complex arrangement that contributes to its chemical properties and reactivity.
The compound's structure features:
1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can undergo several types of chemical reactions:
Technical Details:
The mechanism of action for 1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with biological targets at the molecular level.
The compound may exert effects by:
Research into its precise mechanisms is ongoing, with studies aimed at elucidating its pharmacological properties.
Relevant Data:
Property | Value |
---|---|
Molecular Weight | 292.24 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific uses:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2